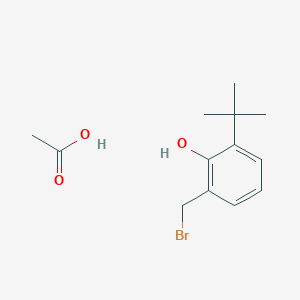![molecular formula C30H22O4 B14278906 Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis- CAS No. 135879-38-8](/img/structure/B14278906.png)
Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 2,2’-[9,10-anthracenediylbis(methyleneoxy)]bis-: is a complex organic compound with the molecular formula C30H22O4 . This compound is characterized by the presence of an anthracene core, which is a polycyclic aromatic hydrocarbon, linked to benzaldehyde groups through methyleneoxy bridges. The structure of this compound imparts unique chemical and physical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2,2’-[9,10-anthracenediylbis(methyleneoxy)]bis- typically involves the reaction of 9,10-dihydroxyanthracene with benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C, to facilitate the formation of the methyleneoxy bridges.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Benzaldehyde, 2,2’-[9,10-anthracenediylbis(methyleneoxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the anthracene core, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Formation of anthracene-9,10-dicarboxylic acid derivatives.
Reduction: Formation of anthracene-9,10-dimethanol derivatives.
Substitution: Formation of halogenated or nitrated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 2,2’-[9,10-anthracenediylbis(methyleneoxy)]bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its role in fluorescence-based assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices
Wirkmechanismus
The mechanism of action of Benzaldehyde, 2,2’-[9,10-anthracenediylbis(methyleneoxy)]bis- involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with proteins, nucleic acids, and cell membranes, potentially disrupting their normal functions.
Pathways Involved: It may induce oxidative stress, leading to the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
9,10-Anthracenediyl-bis(methylene)dimalonic acid: Another anthracene-based compound used as a singlet oxygen probe.
Anthracene-9,10-dicarboxylic acid: A derivative of anthracene with carboxylic acid groups.
Anthracene-9,10-dimethanol: A reduced form of anthracene with hydroxyl groups.
Uniqueness: Benzaldehyde, 2,2’-[9,10-anthracenediylbis(methyleneoxy)]bis- is unique due to its specific structure, which combines the properties of benzaldehyde and anthracene. This combination imparts distinct photophysical properties, making it valuable in fluorescence-based applications and advanced material development .
Eigenschaften
CAS-Nummer |
135879-38-8 |
|---|---|
Molekularformel |
C30H22O4 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
2-[[10-[(2-formylphenoxy)methyl]anthracen-9-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C30H22O4/c31-17-21-9-1-7-15-29(21)33-19-27-23-11-3-5-13-25(23)28(26-14-6-4-12-24(26)27)20-34-30-16-8-2-10-22(30)18-32/h1-18H,19-20H2 |
InChI-Schlüssel |
DGZQUKCYNXCIEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=O)OCC2=C3C=CC=CC3=C(C4=CC=CC=C42)COC5=CC=CC=C5C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



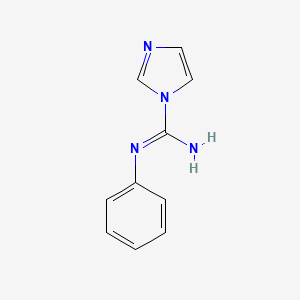
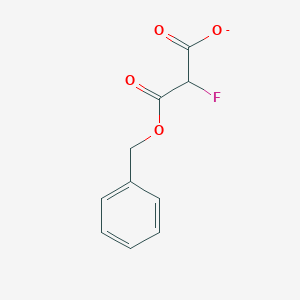
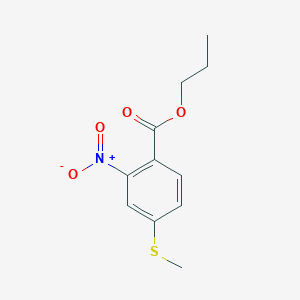
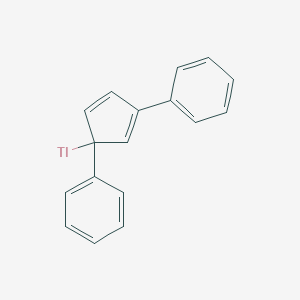
![[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid](/img/structure/B14278848.png)
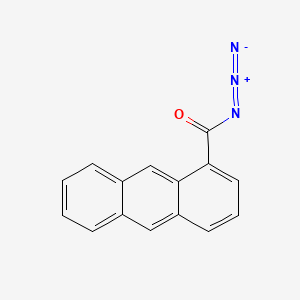
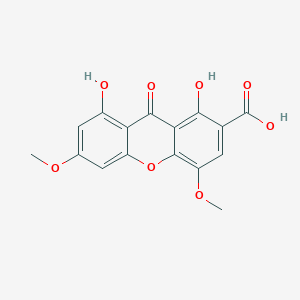
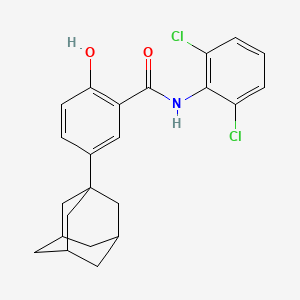
![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)
![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)

![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)
